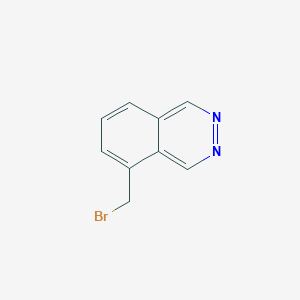
2-(Octan-4-yl)-3,3'-bithiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Octan-4-yl)-3,3’-bithiophene is an organic compound belonging to the class of bithiophenes. Bithiophenes are heterocyclic compounds consisting of two thiophene rings. Thiophene is a five-membered ring containing four carbon atoms and one sulfur atom. The presence of the octan-4-yl group in the 2-position of the bithiophene structure imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octan-4-yl)-3,3’-bithiophene typically involves the coupling of two thiophene rings with an octan-4-yl substituent. One common method is the Stille coupling reaction, which involves the reaction of a stannylated thiophene derivative with a halogenated thiophene derivative in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures.
Industrial Production Methods
Industrial production of 2-(Octan-4-yl)-3,3’-bithiophene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(Octan-4-yl)-3,3’-bithiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated thiophenes or other substituted derivatives.
Scientific Research Applications
2-(Octan-4-yl)-3,3’-bithiophene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of organic electronic materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 2-(Octan-4-yl)-3,3’-bithiophene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the octan-4-yl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: Lacks the octan-4-yl substituent, resulting in different chemical and physical properties.
3,3’-Dibromo-2,2’-bithiophene: Contains bromine substituents, which can alter its reactivity and applications.
2,5-Bis(2-thienyl)pyrrole: A related compound with a pyrrole ring, used in similar applications.
Uniqueness
2-(Octan-4-yl)-3,3’-bithiophene is unique due to the presence of the octan-4-yl group, which imparts distinct chemical properties and enhances its potential applications in various fields. The compound’s structure allows for versatile modifications, making it a valuable building block in organic synthesis and material science.
Properties
Molecular Formula |
C16H22S2 |
|---|---|
Molecular Weight |
278.5 g/mol |
IUPAC Name |
2-octan-4-yl-3-thiophen-3-ylthiophene |
InChI |
InChI=1S/C16H22S2/c1-3-5-7-13(6-4-2)16-15(9-11-18-16)14-8-10-17-12-14/h8-13H,3-7H2,1-2H3 |
InChI Key |
SONVOUWQXKYAMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC)C1=C(C=CS1)C2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


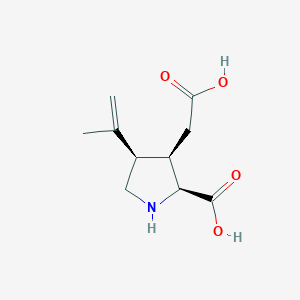
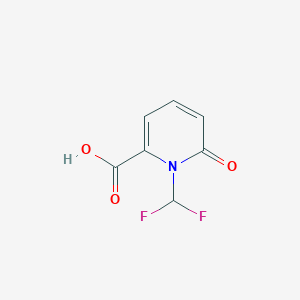
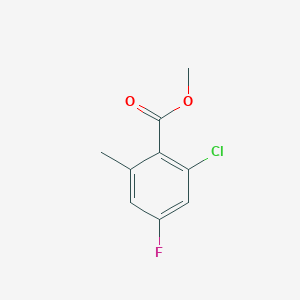
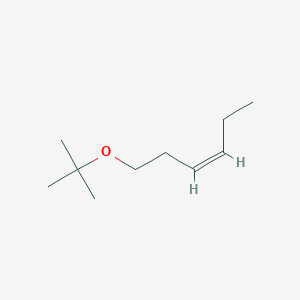
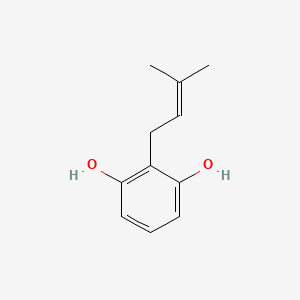
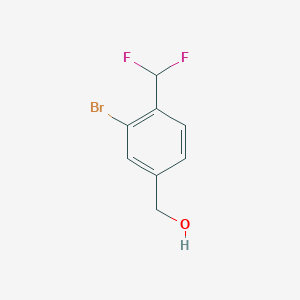
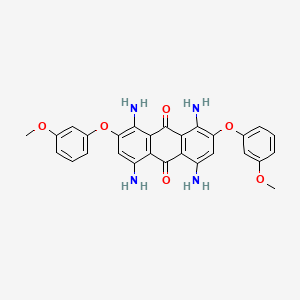
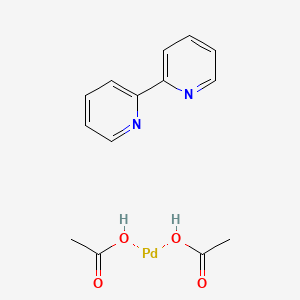
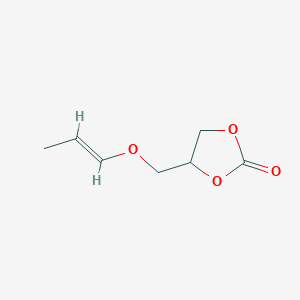
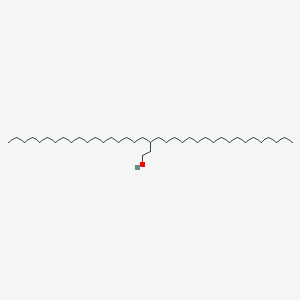
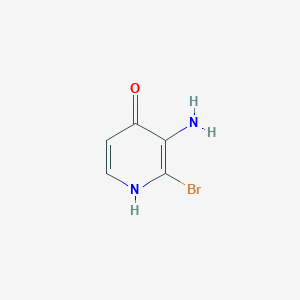
![thieno[2,3-f][1]benzothiole-2,6-dicarboxylic acid](/img/structure/B15250045.png)
![dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate](/img/structure/B15250048.png)
